Flupyrimin
Overview
Description
Flupyrimin (FLP) is a novel chemotype insecticide . It was announced by Meiji Seika Pharma as a new insecticide in 2017 . It can effectively control the main pests of rice fields and is relatively safe for pollinating insects such as bees .
Synthesis Analysis
The synthesis of this compound starts with the acylation of 2-aminopyridine with ethyl trifluoroacetate, which delivers, under strongly basic conditions, the sodium nitride derivative. This ionized amide is then alkylated with 2-chloro-5-(chloromethyl)pyridine, a well-known neonicotinoid building block, to deliver this compound .Molecular Structure Analysis
This compound has a molecular formula of C13H9ClF3N3O . It is a derivative of neonicotinoid insecticides, retaining the characteristic 2-chloro-5-pyridylmethyl group while introducing a N-[pyridin-2(1H)-ylidene]trifluoroacetamide group .Chemical Reactions Analysis
This compound is a novel insecticide with unique biological properties and no cross-resistance. It has been used as a lead compound to design and synthesize a series of novel compounds by replacing the amide fragment with a sulfonamideone .Physical And Chemical Properties Analysis
This compound is persistent and stable to the environment, with a hydrolysis half-life of 228 days at 25 °C, pH 7 . It may pose a risk to surface water and ecosystems .Scientific Research Applications
Insecticide for Agriculture
Flupyrimin is a novel nicotinic insecticide with unique biological properties and no cross-resistance . It has been used extensively in agriculture to protect crops from damage . For instance, it has been shown to protect rice yields from Yellow Stem Borer (YSB) and Brown Planthopper (BPH), pests that are known to cause significant damage to rice crops .
Low Bee-Toxicity Compounds
One of the significant advantages of this compound is its low toxicity to bees . This is particularly important as many insecticides have been implicated in the decline of global pollinator insects, such as bees . Therefore, this compound can be used in areas where pollinators are present without causing significant harm to these beneficial insects.
Control of Aphids
This compound has been found to have good insecticidal activity against Aphis glycines . Aphids are considered major agricultural pests due to their diverse species and ability to reproduce rapidly . They can survive in any part of the plant, consume a large amount of nutrients needed by plants, and transmit more than 200 viral diseases . Therefore, this compound can be an effective tool in controlling aphid populations in agricultural settings.
Development of Novel Compounds
This compound has been used as a lead compound in the design and synthesis of novel compounds . For example, a series of novel compounds were designed and synthesized by replacing the amide fragment of this compound with a sulfonamideone . These novel compounds could potentially have different or enhanced properties compared to this compound.
Control of Plutella Xylostella
A series of novel this compound derivatives containing an arylpyrazole core were designed and synthesized . Bioassays indicated that these compounds possessed excellent insecticidal activity against Plutella xylostella , a major pest of cruciferous crops.
Safe for Pollinators
This compound is safe for pollinators . This is a significant advantage as it allows for the control of pests without harming beneficial insects such as bees. This is particularly important given the current global decline of pollinator insects .
Mechanism of Action
Target of Action
Flupyrimin primarily targets the Nicotinic Acetylcholine Receptors (nAChR) . These receptors are crucial for rapid excitatory neurotransmission . In the context of pest control, this compound is particularly effective against major rice pests such as the brown plant hopper (BPH) and yellow stem borer (YSB) .
Mode of Action
This compound acts as a nicotinic antagonist . It binds to the multiple high-affinity binding components in the nAChR preparation . One of the this compound receptors is identical to the Imidacloprid (IMI) receptor, and the alternative is an IMI-insensitive subtype .
Biochemical Pathways
The nAChR is a prototypical ligand-gated ion channel responsible for rapid excitatory neurotransmission . The binding site interactions of nicotinic insecticides and related analogous ligands have been defined with mollusk ACh binding protein (AChBP), which is an appropriate surrogate of the extracellular ligand-binding domain of the nAChR .
Pharmacokinetics
It’s known that this compound has unique biological properties, including outstanding potency to imi-resistant rice pests .
Result of Action
The molecular and cellular effects of this compound’s action involve its interaction with the nAChR. It acts as a nicotinic antagonist, binding to the high-affinity components in the nAChR . This interaction disrupts the normal functioning of the nAChR, leading to the elimination of pests.
Action Environment
This compound is effective in various environments, particularly in rice fields where it targets major pests like BPH and YSB . It’s also noted for its superior safety towards pollinators , making it a more environmentally friendly option compared to other insecticides.
Future Directions
properties
IUPAC Name |
N-[1-[(6-chloropyridin-3-yl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-10-5-4-9(7-18-10)8-20-6-2-1-3-11(20)19-12(21)13(15,16)17/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQKLWKZSFCKTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=O)C(F)(F)F)N(C=C1)CC2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015150, DTXSID401337379 | |
Record name | N-[1-[1-(6-Chloro-3-pyridyl)ethyl]-2-pyridylidene]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flupyrimin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1689566-03-7, 1363400-41-2 | |
Record name | Flupyrimin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1689566037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-[1-(6-Chloro-3-pyridyl)ethyl]-2-pyridylidene]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flupyrimin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[1-[(6-chloropyridin-3-yl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUPYRIMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E43Q9V5U6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of flupyrimin?
A: this compound is a novel insecticide that acts as a nicotinic acetylcholine receptor (nAChR) antagonist. [, , , ] Unlike neonicotinoids such as imidacloprid, which bind to the same receptor, this compound exhibits a distinct binding mechanism. [, ] It primarily targets insect nAChRs, demonstrating excellent receptor affinity, and shows low affinity for rat α4β2 nAChRs, contributing to its favorable safety profile in rats. []
Q2: How does the structure of this compound contribute to its insecticidal activity and selectivity?
A: The two key pharmacophores responsible for this compound's insecticidal activity and selectivity are the pyridinylidene and trifluoroacetyl groups. [, ] Studies examining structure-activity relationships have revealed that modifications to these pharmacophores can significantly impact receptor potency. [, ] For example, replacing the amide fragment with a sulfonamide group led to the development of compound 2j, which exhibited good insecticidal activity against Aphis glycines while showing significantly lower acute oral and contact toxicity to Apis mellifera (honeybees). [] This suggests that the trifluoroacetyl group plays a crucial role in this compound's interaction with the insect nAChR. Further investigations using recombinant hybrid nAChRs have provided evidence that a fluorine atom within the trifluoroacetyl group directly interacts with amino acid residues on the β subunit of the receptor, contributing to its unique binding mechanism and selectivity. []
Q3: What are the environmental impacts of this compound?
A: this compound exhibits superior safety towards pollinators compared to other neonicotinoid insecticides. [, ] Compound 2j, a this compound analog, displayed significantly lower toxicity to honeybees (Apis mellifera) while maintaining effective insecticidal activity. [] This reduced bee toxicity is attributed to the absence of a hydrogen bond formation between the sulfonamide group of 2j and Arg173 of the β subunit in the honeybee nAChR. [] Despite its reduced toxicity to pollinators, it's still essential to evaluate this compound's long-term effects on other non-target organisms and its persistence in the environment to ensure its sustainable use.
Q4: What analytical techniques are employed to study this compound?
A: Various analytical techniques are used to characterize and quantify this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides structural information about the compound. [, ] High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule and confirm its molecular formula. [, ] Computational chemistry tools like density functional theory (DFT) analysis and molecular docking simulations are also utilized to study the interaction of this compound and its analogs with their target receptors, providing insights into their binding modes and supporting structure-activity relationship studies. [, ]
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